![molecular formula C12H19NO3 B1605962 Escaline CAS No. 39201-82-6](/img/structure/B1605962.png)
Escaline
Overview
Description
Escaline, also known as 3,5-dimethoxy-4-ethoxyphenethylamine, is a psychedelic compound belonging to the phenethylamine class. It was first synthesized and reported in the scientific literature by Benington et al. in 1954. This compound is structurally related to mthis compound, a naturally occurring psychedelic found in certain cacti. This compound is known for its entheogenic properties, producing altered states of consciousness and visual hallucinations .
Mechanism of Action
Target of Action
Escaline, a psychedelic drug and entheogen of the phenethylamine class , primarily targets the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, cognition, and perception, and is a common target for hallucinogenic drugs .
Mode of Action
This compound interacts with its primary target, the serotonin 5-HT2A receptor, by binding to and activating it . This activation triggers the release of calcium (Ca2+) from the endoplasmic reticulum (ER) . The released calcium then initiates a series of intracellular events that lead to the psychoactive effects associated with this compound .
Biochemical Pathways
It is known that the activation of the serotonin 5-ht2a receptor and the subsequent release of calcium from the er are key steps in the drug’s mechanism of action . This process likely influences various downstream signaling pathways, potentially affecting mood, cognition, and perception .
Pharmacokinetics
It is known that the compound has a relatively low potency compared to other psychedelics . This suggests that a high dose may be required to achieve the desired psychoactive effects .
Result of Action
The activation of the serotonin 5-HT2A receptor by this compound leads to a series of molecular and cellular changes, resulting in its psychoactive effects . These effects can include alterations in mood, cognition, and perception . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the mindset of the recipient and the context in which the drug is taken (known as the “set and setting” principle) can significantly impact the drug’s effects . This principle suggests that the individual’s mental state and the environment in which the drug is used can influence the overall experience .
Biochemical Analysis
Biochemical Properties
Escaline is the phenethylamine analog of 3C-E and the 4-ethoxy analog of mthis compound . Its agonist activity at the serotonin 5-HT 2A receptor is 5-8 times greater than mthis compound
Cellular Effects
Given its agonist activity at the serotonin 5-HT 2A receptor , it can be inferred that this compound may influence cell function by modulating serotonin signaling pathways
Molecular Mechanism
Its agonist activity at the serotonin 5-HT 2A receptor suggests that it may exert its effects at the molecular level by binding to this receptor and activating it
Preparation Methods
Synthetic Routes and Reaction Conditions: Escaline can be synthesized through several synthetic routes. One common method involves the ethylation of 3,5-dimethoxyphenethylamine. The process typically involves the following steps:
Starting Material: 3,5-dimethoxyphenethylamine.
Ethylation: The ethylation of 3,5-dimethoxyphenethylamine is carried out using ethyl iodide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically conducted in an anhydrous solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While this compound is not produced on an industrial scale due to its limited use and legal restrictions, the synthetic route mentioned above can be adapted for larger-scale production in a controlled laboratory environment.
Chemical Reactions Analysis
Types of Reactions: Escaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Escaline is characterized by its ethoxy substitution at the 4-position of the phenyl ring, which differentiates it from other analogs like mthis compound. This structural modification is believed to enhance its potency and alter its pharmacological profile.
- Molecular Formula : C12H17NO3
- CAS Number : 3166-82-3
Chemistry
This compound serves as a model compound for studying structure-activity relationships (SAR) among phenethylamines. It is utilized in analytical chemistry as a reference standard for the development of new psychoactive substances.
Biology
Research indicates that this compound has significant interactions with serotonin receptors, particularly the 5-HT2A receptor. Its agonist activity at this receptor is reported to be 5 to 8 times greater than that of mthis compound , making it a valuable tool in psychedelic research . Understanding these interactions can provide insights into mood regulation and perception.
Medicine
While not widely used in clinical settings, this compound's effects on the central nervous system are of interest for potential therapeutic applications. Preliminary studies suggest its utility in psychedelic-assisted therapy for conditions such as PTSD and depression due to its serotonergic activity .
Pharmacological Effects
This compound's pharmacological profile indicates a range of effects primarily mediated through serotonergic pathways:
- Psychoactive Effects : Similar to other psychedelics, this compound is expected to produce hallucinogenic effects.
- Potential Therapeutic Uses : Investigated for treating mood disorders leveraging its serotonergic activity.
- Dose-Dependent Effects : Effective doses range from 10 to 30 mg/kg , correlating with observed behavioral changes in animal models .
Case Studies and Research Findings
Recent studies have explored this compound's biological activity through various experimental frameworks:
- Behavioral Effects Study :
- Serotonin Receptor Interaction :
- Therapeutic Potential Exploration :
Comparison with Similar Compounds
Mescaline: this compound is structurally similar to mthis compound, with the primary difference being the presence of an ethoxy group in this compound instead of a methoxy group in mthis compound.
Proscaline: Another analog of mthis compound, differing by the presence of a propoxy group.
Isoproscaline: Similar to proscaline but with an isopropoxy group.
Uniqueness of this compound: this compound’s unique structural feature is the ethoxy group, which distinguishes it from other mthis compound analogs. This structural variation results in differences in potency, duration of action, and subjective effects. This compound is known for its quicker onset of action and lack of nausea compared to mthis compound .
Biological Activity
Escaline, a lesser-known psychedelic compound closely related to mthis compound, is part of the substituted phenethylamine class. Its biological activity is primarily associated with its interaction with serotonin receptors in the brain, particularly the 5-hydroxytryptamine 2A receptor (5-HT2A). This article aims to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is believed to exert its effects through the following mechanisms:
- Serotonin Receptor Agonism : Like mthis compound, this compound acts as a non-selective agonist at serotonin receptors, particularly 5-HT2A. This interaction is responsible for the hallucinogenic effects observed in users.
- Neurotransmitter Modulation : this compound may influence various neurotransmitter systems, leading to alterations in mood, perception, and cognition. The compound's action on serotonin receptors is critical for its psychedelic properties .
- Metabolism and Bioactivity : Research indicates that this compound undergoes metabolic processes similar to those of mthis compound, resulting in various metabolites that may influence its biological activity. However, the specific metabolites of this compound and their roles remain less documented compared to mthis compound.
Therapeutic Potential
Recent studies have suggested potential therapeutic applications for this compound, paralleling those explored for mthis compound. These applications include:
- Psychiatric Disorders : There is growing interest in the use of psychedelics for treating conditions such as depression, anxiety, and PTSD. Preliminary findings indicate that compounds like this compound may offer similar benefits as mthis compound in these contexts .
- Spiritual and Psychological Insights : Users often report profound psychological insights during this compound experiences, which could contribute to therapeutic outcomes in mental health settings .
Table: Summary of Biological Activities
Activity | Description |
---|---|
Receptor Interaction | Agonist at 5-HT2A serotonin receptors; potential action on other receptor types (e.g., 5-HT1A) |
Psychoactive Effects | Alters perception, mood, and cognition; induces hallucinogenic experiences |
Therapeutic Applications | Potential for treating depression, anxiety, PTSD; enhances psychological insights |
Metabolism | Similar metabolic pathways to mthis compound; specific metabolites and their effects remain under-researched |
Properties
IUPAC Name |
2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3/h7-8H,4-6,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOGRSKNWDNCDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)CCN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192455 | |
Record name | Ethylamine, 3,5-dimethoxy-4-ethoxyphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39201-82-6 | |
Record name | 4-Ethoxy-3,5-dimethoxybenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39201-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Escaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylamine, 3,5-dimethoxy-4-ethoxyphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESCALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13F1C1N8I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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